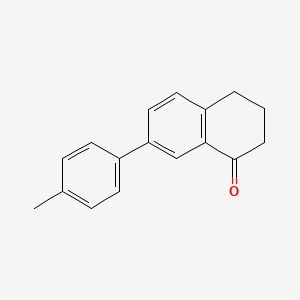

7-(4-Methylphenyl)-1-tetralone

CAS No.:

Cat. No.: VC14083461

Molecular Formula: C17H16O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16O |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 7-(4-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C17H16O/c1-12-5-7-13(8-6-12)15-10-9-14-3-2-4-17(18)16(14)11-15/h5-11H,2-4H2,1H3 |

| Standard InChI Key | OOKAZZIOAGMCGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC3=C(CCCC3=O)C=C2 |

Introduction

Structural and Molecular Characteristics

7-(4-Methylphenyl)-1-tetralone (IUPAC name: 7-(4-methylphenyl)-3,4-dihydronaphthalen-1(2H)-one) features a partially saturated naphthalene system with a ketone at position 1 and a para-methyl-substituted aryl group at position 7. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol. The compound’s structure is validated by NMR spectroscopy , which confirms the regiochemistry of the methylphenyl substituent and the tetralone backbone.

The presence of the electron-donating methyl group on the aryl ring influences the compound’s electronic properties, enhancing its stability and modulating reactivity in subsequent transformations. Comparative analyses with analogs like 7-methoxy-1-tetralone (C₁₁H₁₂O₂, MW 176.21) and 7-methyl-1-tetralone (C₁₁H₁₂O, MW 160.22) reveal that bulkier substituents at the 7-position increase steric hindrance, potentially affecting crystallization behavior and solubility .

Synthetic Methodologies

Grignard Alkylation and Cyclization

Physicochemical Properties

Experimental data for structurally related compounds provide insights into the expected properties of 7-(4-methylphenyl)-1-tetralone:

The compound’s limited water solubility (∼309 mg/L at 25°C) necessitates the use of polar aprotic solvents for reactions. Its crystalline powder form facilitates purification via recrystallization from hexane or ethyl acetate .

Biological Activity and Applications

Pharmaceutical Intermediates

7-(4-Methylphenyl)-1-tetralone serves as a key intermediate in synthesizing benzoannulene carboxamides, a class of anilide derivatives with reported antitumor and anti-inflammatory properties . Patent literature describes its use in preparing 3-(4-methylphenyl)-8,9-dihydro-7H-benzoannulene-6-carboxylic acid, a precursor to kinase inhibitors . The compound’s ketone group enables further functionalization via reductive amination or condensation reactions .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aryl-H), 2.85 (t, J = 6.4 Hz, 2H, CH₂-CO), 2.65 (t, J = 6.4 Hz, 2H, CH₂-Ar), 2.35 (s, 3H, CH₃), 1.95–1.80 (m, 4H, cyclopropane-CH₂) .

Industrial and Research Relevance

The compound’s dual role as a bioactive agent and synthetic intermediate underscores its importance in medicinal chemistry. Scalable oxidation protocols and modular synthesis routes position it as a versatile building block for drug discovery programs. Ongoing research explores its incorporation into metal-organic frameworks (MOFs) for catalytic applications , though this remains exploratory.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume